Dichloro(phenoxy)phenylsilane
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Overview
Description
Dichloro(phenoxy)phenylsilane is an organosilicon compound characterized by the presence of two chlorine atoms, a phenoxy group, and a phenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(phenoxy)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with dichlorophenol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon with chlorine and phenoxy groups .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where phenylsilane and dichlorophenol are reacted in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Dichloro(phenoxy)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenoxy and phenyl groups can undergo oxidation or reduction under specific conditions.
Hydrosilylation Reactions: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substituted silanes with various functional groups.
- Oxidized or reduced derivatives of the phenoxy and phenyl groups .
Scientific Research Applications
Dichloro(phenoxy)phenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: It serves as a reagent in the modification of biomolecules for research purposes.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of dichloro(phenoxy)phenylsilane involves its ability to undergo various chemical transformations, which are facilitated by the reactive silicon-chlorine and silicon-oxygen bonds. These transformations enable the compound to interact with different molecular targets and pathways, leading to its diverse applications in synthesis and materials science .
Comparison with Similar Compounds
Dichloro(methyl)phenylsilane: Similar in structure but with a methyl group instead of a phenoxy group.
Phenylsilane: Lacks the chlorine and phenoxy groups, making it less reactive in certain contexts
Uniqueness: Dichloro(phenoxy)phenylsilane is unique due to the presence of both chlorine and phenoxy groups, which confer distinct reactivity and versatility in chemical synthesis compared to its analogs .
Properties
CAS No. |
30263-12-8 |
---|---|
Molecular Formula |
C12H10Cl2OSi |
Molecular Weight |
269.19 g/mol |
IUPAC Name |
dichloro-phenoxy-phenylsilane |
InChI |
InChI=1S/C12H10Cl2OSi/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H |
InChI Key |
QLLINCWWWZHEMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(Cl)Cl |
Origin of Product |
United States |
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